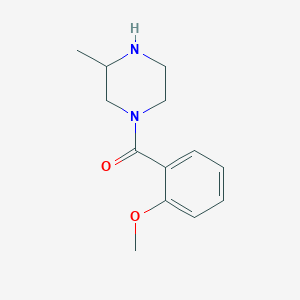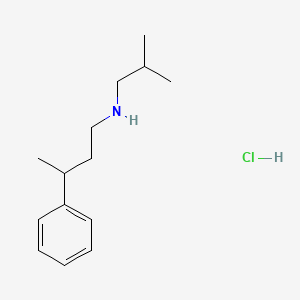amine hydrochloride CAS No. 1240568-87-9](/img/structure/B6362179.png)
[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 2089255-96-7 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-methyl-1-(m-tolyl)propan-2-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “(3-Methylphenyl)methylamine hydrochloride” is 1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Methylphenyl)methylamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 199.72 .科学的研究の応用
Synthesis and Evaluation of Antibacterial and Antifungal Activities
Research into the synthetic pathways and biological activities of chemical compounds closely related to "(3-Methylphenyl)methylamine hydrochloride" has shown promising results in developing antimicrobial agents. For instance, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a chalcone precursor, demonstrating significant antibacterial and antifungal properties. This research suggests potential applications of similar compounds in creating novel antimicrobial agents against a variety of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017).
Corrosion Inhibition
Another area of research involves the use of amine derivative compounds as corrosion inhibitors. Boughoues et al. (2020) synthesized four amine derivatives and evaluated their efficiency in protecting mild steel against corrosion in a hydrochloric acid medium. The study utilized electrochemical measurements and surface analysis, confirming the compounds' effectiveness in forming a protective film on the metal surface. This research highlights the potential of similar chemical structures in applications related to the protection of metals from corrosion, which is crucial for extending the life of metal structures in industrial settings (Boughoues et al., 2020).
Synthesis and Antidepressant Activity
Research by Yuan (2012) on the synthesis of a compound with a similar structure, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrated its potential antidepressant activities in animal models. This opens up possibilities for further investigation into similar compounds for their potential use in treating depression, highlighting the importance of such chemical structures in the development of new psychiatric medications (Yuan, 2012).
Antitumor Activity
Further research into tertiary aminoalkanol hydrochlorides, as reported by Isakhanyan et al. (2016), examined their synthesis and in vitro antitumor activities. This research underscores the therapeutic potential of similar compounds in oncology, suggesting that structures akin to "(3-Methylphenyl)methylamine hydrochloride" could be valuable in the development of new antitumor agents (Isakhanyan et al., 2016).
These studies collectively demonstrate the broad spectrum of scientific research applications of compounds related to "(3-Methylphenyl)methylamine hydrochloride", spanning from antimicrobial to anticorrosive, and antitumor activities. The ongoing research in these areas highlights the compound's potential utility in developing new therapeutic agents and industrial applications.
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
作用機序
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3-Methylphenyl)methylamine hydrochloride . For example, extreme pH or temperature conditions could potentially alter the compound’s structure and, consequently, its function.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h3-6,8,12H,1,7,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYXLYGWDUBYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)


![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)
![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)